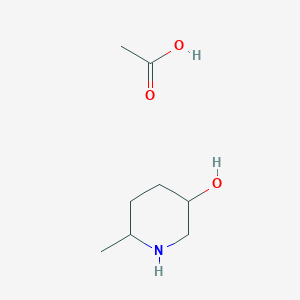
acetic acid;6-methylpiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;6-methylpiperidin-3-ol is a compound that combines the properties of acetic acid and 6-methylpiperidin-3-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its role in vinegar and its use as a chemical reagent. 6-methylpiperidin-3-ol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their biological activities and presence in various drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-methylpiperidin-3-ol typically involves the reaction of acetic acid with 6-methylpiperidin-3-ol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with 6-methylpiperidin-3-ol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;6-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Acetic acid;6-methylpiperidin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of acetic acid;6-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom, widely used in pharmaceuticals.
Methylpiperidine: A derivative of piperidine with a methyl group, known for its biological activities.
Acetic acid derivatives: Compounds like acetyl chloride and acetic anhydride, used in various chemical reactions.
Uniqueness
Acetic acid;6-methylpiperidin-3-ol is unique due to its combined properties of acetic acid and 6-methylpiperidin-3-ol. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C8H17NO3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
acetic acid;6-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H13NO.C2H4O2/c1-5-2-3-6(8)4-7-5;1-2(3)4/h5-8H,2-4H2,1H3;1H3,(H,3,4) |
Clé InChI |
YHFQTZBMHHCHRP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CN1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


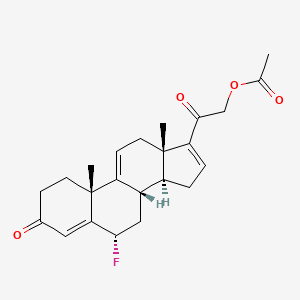




![2-[(1R)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic acid](/img/structure/B13422938.png)
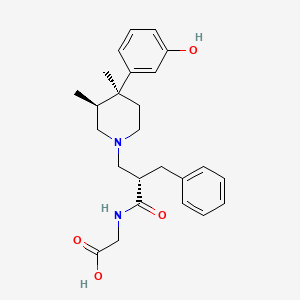
![(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422948.png)
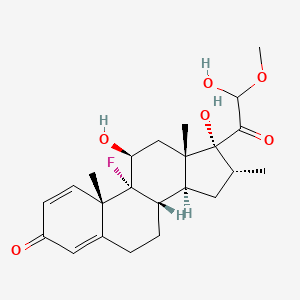

![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422953.png)
![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)
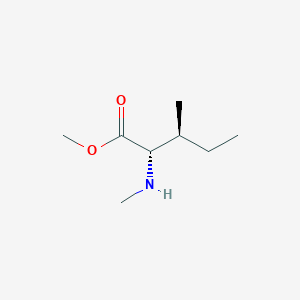
![(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13422973.png)
